molecular formula C18H18FN3O4 B030669 2,3-Dehydro Ofloxacin CAS No. 115841-55-9

2,3-Dehydro Ofloxacin

Katalognummer B030669
CAS-Nummer: 115841-55-9
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: DLVZMAABIXCZHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 2,3-Dehydro Ofloxacin involves an efficient six-step route starting from ethyl 2,3,4,5-tetrafluorobenzoylacetate. The critical step in forming the dehydro analog involves ozonolysis of 1-(1-buten-3-yl)quinolone, followed by intramolecular displacement of the C-8 fluorine to afford the desired product (Augeri, Fray, & Kleinman, 1990).

Molecular Structure Analysis

2,3-Dehydro Ofloxacin's molecular structure is characterized by a modification of the ofloxacin backbone, incorporating a double bond that introduces a degree of unsaturation not present in the parent compound. This structural change is expected to influence the compound's interaction with its biological targets, potentially altering its antibacterial activity profile.

Chemical Reactions and Properties

2,3-Dehydro Ofloxacin's introduction of a double bond significantly affects its reactivity and chemical behavior. This structural modification could impact its susceptibility to photodegradation, as seen in studies involving similar fluoroquinolones (Du et al., 2020), and influence its interactions with various biological targets.

Wissenschaftliche Forschungsanwendungen

  • Development of Antimicrobial Agents : It is used in the development of new agents with better antimicrobial profiles by modifying the basic structure of ofloxacin (Arayne et al., 2010).

  • Treatment of Pulmonary Tuberculosis : Ofloxacin has been utilized in the treatment of pulmonary tuberculosis, showing effectiveness in decreasing tubercle bacilli in sputum without significant side effects (Tsukamura et al., 2015).

  • Ocular Delivery for Bacterial Keratitis : Nanostructured lipid carrier-based inserts with chitosan oligosaccharide lactate and glycerin loaded with ofloxacin show potential for ocular delivery, particularly in the treatment of bacterial keratitis (Üstündağ-Okur et al., 2015).

  • Treatment of Various Infections : Ofloxacin is effective in treating infections of the skin, soft tissues, urinary tract, and lower respiratory tract, being a useful addition to the therapeutic armamentarium in certain clinical situations (Sanders, 1992).

  • Otitis Externa and Media Treatment : Ofloxacin otic solution 0.3% is effective in treating otitis externa and otitis media, with high concentrations in the ear and minimal systemic adverse events (Simpson & Markham, 1999).

  • Transdermal Drug Delivery : It's used in gellified emulsion for transdermal drug delivery systems, demonstrating its versatility in treating systemic and local infections (Jagdale & Pawar, 2017).

  • Antibacterial Activities : 2,3-dehydroofloxacin has comparable antibacterial activities to ofloxacin, underlining its potential in antimicrobial applications (Augeri et al., 1990).

  • Treatment Efficacy in Keratitis : Ofloxacin monotherapy is effective in treating microbial keratitis, favorably comparing with conventional therapy and associated with less toxicity (Pavesio et al., 1996).

  • Environmental Applications : Continuous ozonation of ofloxacin removes its toxic effects and reduces aquatic toxicity, which is crucial in environmental health and safety (Carbajo et al., 2015).

Zukünftige Richtungen

Ofloxacin is used to treat bacterial infections of the eye, such as conjunctivitis and corneal ulcers . It’s also used to treat bacterial infections in many parts of the body, including the respiratory tract, kidney, skin, soft tissue, and urinary tract . Future research may focus on improving the physicochemical and mechanical properties of ofloxacin , and investigating the potentials of a simple solvent treatment technique for this purpose .

Eigenschaften

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVZMAABIXCZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554319
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dehydro Ofloxacin

CAS RN

115841-55-9
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dehydro Ofloxacin
Reactant of Route 2
Reactant of Route 2
2,3-Dehydro Ofloxacin
Reactant of Route 3
2,3-Dehydro Ofloxacin
Reactant of Route 4
Reactant of Route 4
2,3-Dehydro Ofloxacin
Reactant of Route 5
2,3-Dehydro Ofloxacin
Reactant of Route 6
Reactant of Route 6
2,3-Dehydro Ofloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.